2-(4-chlorophenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3/c1-29-18-12-8-15(9-13-18)20(14-26(27)28)22-19-4-2-3-5-21(19)25-23(22)16-6-10-17(24)11-7-16/h2-13,20,25H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFIVIQYNCSYIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, and nitroethane.
Condensation Reaction: The first step involves a condensation reaction between 4-chlorobenzaldehyde and nitroethane in the presence of a base such as sodium ethoxide to form 2-(4-chlorophenyl)-2-nitroethanol.
Cyclization: The intermediate 2-(4-chlorophenyl)-2-nitroethanol undergoes cyclization with 4-methoxybenzaldehyde in the presence of an acid catalyst like hydrochloric acid to form the indole ring structure.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The chlorophenyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Reduction: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Halogenated Compounds: Substitution reactions can introduce halogens into the aromatic rings, forming halogenated derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs are summarized below, focusing on substituent variations and their impacts:
Spectroscopic Characterization
Critical Analysis of Substituent Contributions
- Chlorophenyl vs. Methoxy (electron-donating) improves solubility and may influence π-π interactions in target binding .
- Nitroethyl Group : Acts as a hydrogen-bond acceptor; its orientation affects molecular conformation and reactivity .
Biological Activity
The compound 2-(4-chlorophenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole (CAS No. 325992-82-3) is a complex organic molecule notable for its unique structural features, including an indole ring, a chlorophenyl group, a methoxyphenyl group, and a nitroethyl group. This combination of functional groups suggests potential biological activities, particularly in the fields of oncology and inflammation.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 406.9 g/mol. The structure incorporates both electron-withdrawing (chlorophenyl and nitro groups) and electron-donating (methoxy group) characteristics, which can influence its reactivity and biological interactions.
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Anti-cancer properties : The compound's ability to modulate cellular signaling pathways suggests it may influence gene expression and metabolic processes linked to cancer progression.
- Anti-inflammatory effects : Its interaction with various biological receptors may lead to alterations in inflammatory responses.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it has shown promising results against breast cancer cells (MCF-7), with IC50 values indicating effective cytotoxicity.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 | 15.2 | Cytotoxic |
| Hek293 | 34.2 | Moderate |
Molecular Docking Studies
Molecular docking studies suggest that the compound can bind effectively to several target proteins involved in cancer and inflammation pathways. The binding affinity was assessed using various docking software tools, revealing potential interactions that could inhibit target protein activity.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be further understood through its SAR:
- The presence of the nitro group enhances electrophilicity, making it susceptible to nucleophilic attacks.
- The methoxy group may undergo demethylation, creating additional reactive sites.
- The chlorophenyl group contributes to the overall lipophilicity and binding characteristics of the compound.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the diversity in biological activities based on substituent variations:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-[1-(4-Methoxyphenyl)-2-nitroethyl]-1H-indole | Methoxy and nitro groups | Anti-cancer, anti-inflammatory |
| Indole-3-carbinol | Hydroxymethyl substituent | Chemopreventive effects |
| Indomethacin | Indole derivative with carboxylic acid | Nonsteroidal anti-inflammatory |
Case Studies
Several case studies have explored the efficacy of this compound in preclinical settings:
-
Breast Cancer Study : In a study involving MCF-7 cells, treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability.
- Findings : Significant apoptosis was observed at higher concentrations (>20 µM), indicating potential for therapeutic use.
-
Inflammatory Response Study : Another study examined the effects on cytokine production in macrophages. The compound significantly reduced levels of TNF-alpha and IL-6, suggesting anti-inflammatory properties.
- Findings : These results support its potential application in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(4-chlorophenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole?
- Answer : The compound can be synthesized via multi-step protocols involving:
- Nitroethylation : Reacting 2-(4-chlorophenyl)-1H-indole with a nitroethylating agent (e.g., 1-(4-methoxyphenyl)-2-nitroethyl bromide) under acidic conditions (e.g., TES/TFA system) to introduce the nitroethyl group .
- Characterization : Use NMR and NMR to confirm substitution patterns, and HRMS (ESI) to verify molecular weight .
Q. How can researchers address discrepancies in spectroscopic data during characterization?
- Answer :
- NMR Analysis : Compare chemical shifts with structurally similar compounds (e.g., 3-[1-ethyl-2-nitroethyl]-1H-indole derivatives) to validate assignments. For example, the deshielding of indole C3 protons (δ 7.8–8.2 ppm) confirms nitroethyl substitution .
- Mass Spectrometry : Use HRMS to resolve ambiguities in molecular ion peaks, especially for nitro-containing compounds prone to fragmentation .
Advanced Research Questions
Q. What strategies are effective for analyzing stereochemical outcomes in the nitroethyl side chain?
- Answer :
- X-ray Crystallography : Resolve crystal structures of intermediates (e.g., 4-bromo-2-(1-(4-fluorophenylimino)ethyl)phenol derivatives) to determine spatial configurations .
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB, calibrated with racemic standards .
Q. How can computational modeling predict reactivity in cross-coupling reactions involving this compound?
- Answer :
- DFT Calculations : Model the indole C3 position’s nucleophilicity to predict regioselectivity in Suzuki-Miyaura couplings. For example, the electron-rich 4-methoxyphenyl group directs coupling to the indole’s C2 position .
- MD Simulations : Study steric effects of the nitroethyl group on transition-state geometries in Pd-catalyzed reactions .
Q. What experimental controls are critical when evaluating antioxidant activity in derivatives of this compound?
- Answer :
- Positive Controls : Compare activity to ascorbic acid or Trolox in DPPH/ABTS assays. For example, indole derivatives with 4-methoxyphenyl substituents (analogous to this compound) show enhanced radical scavenging due to electron-donating groups .
- Negative Controls : Include unsubstituted indole scaffolds to isolate the contribution of the nitroethyl and chlorophenyl groups .
Data Contradiction and Optimization
Q. How should researchers resolve conflicting reports on the stability of the nitroethyl group under basic conditions?
- Answer :
- pH-Dependent Stability Studies : Monitor degradation via HPLC at pH 7–12. Evidence suggests nitroethyl groups are stable below pH 10 but hydrolyze to ketones at higher pH .
- Byproduct Identification : Use LC-MS to detect hydrolysis products (e.g., 3-[1-(4-methoxyphenyl)-2-oxoethyl]-1H-indole) and adjust reaction conditions accordingly .
Q. What are the limitations of Suzuki-Miyaura coupling for functionalizing the indole core?
- Answer :
- Steric Hindrance : The nitroethyl group at C3 may impede coupling at C2. Use bulky ligands (e.g., SPhos) to enhance reactivity .
- Competing Reactions : Brominated analogs (e.g., 5'-bromo-2'-hydroxyacetophenone derivatives) may undergo undesired elimination; optimize catalyst loading (1–2 mol% Pd) to suppress side reactions .
Biological Evaluation
Q. What structural modifications enhance the compound’s bioavailability while retaining activity?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
